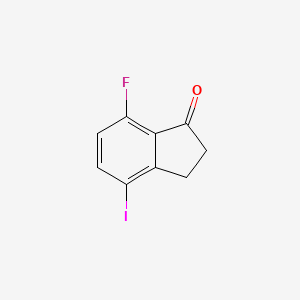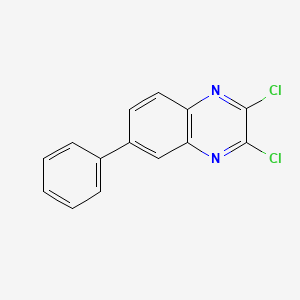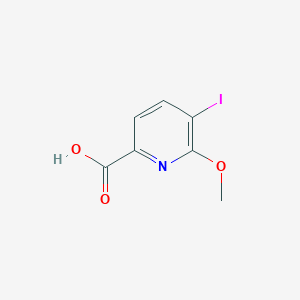
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₁H₁₁ClF₃N₃. It is known for its unique structure, which includes a quinoline core substituted with hydrazino, methyl, and trifluoromethyl groups. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
準備方法
The synthesis of 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through electrophilic substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
科学的研究の応用
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-methylquinoline: Lacks the trifluoromethyl and hydrazino groups, leading to different chemical and biological properties.
6-Trifluoromethylquinoline:
2-Methylquinoline: Lacks both the trifluoromethyl and hydrazino groups, making it less versatile in chemical reactions
The unique combination of substituents in this compound gives it distinct properties and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
1171879-07-4 |
|---|---|
分子式 |
C11H11ClF3N3 |
分子量 |
277.67 g/mol |
IUPAC名 |
[2-methyl-6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-4-10(17-15)8-5-7(11(12,13)14)2-3-9(8)16-6;/h2-5H,15H2,1H3,(H,16,17);1H |
InChIキー |
SERNOYSQWXGWKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)






![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)


